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Compound of Interest

Compound Name: 6-(1-Piperidinyl)-3-pyridinamine

Cat. No.: B1278495 Get Quote

In-Depth Technical Guide: 6-(1-Piperidinyl)-3-
pyridinamine
For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the chemical compound 6-(1-
Piperidinyl)-3-pyridinamine. This molecule, featuring a pyridine ring substituted with a

piperidinyl group and an amine, is of significant interest in medicinal chemistry and drug

discovery. The pyridine scaffold is a well-established pharmacophore present in numerous

approved drugs, and its derivatives have shown a wide range of biological activities. This guide

will cover the fundamental chemical properties, synthesis methodologies, spectral data, and

potential therapeutic applications of 6-(1-Piperidinyl)-3-pyridinamine, with a focus on its

relevance to researchers in the field of drug development.

Chemical and Physical Properties
A summary of the key chemical identifiers and properties for 6-(1-Piperidinyl)-3-pyridinamine
is presented in the table below.
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Property Value Reference

CAS Number 55403-29-7 [1]

Molecular Formula C₁₀H₁₅N₃ [1]

Molecular Weight 177.25 g/mol [1]

IUPAC Name
6-(Piperidin-1-yl)pyridin-3-

amine

Canonical SMILES
C1CCN(CC1)C2=NC=C(C=C2

)N

Appearance Not specified (likely a solid)

Synthesis and Experimental Protocols
The synthesis of 6-(1-Piperidinyl)-3-pyridinamine can be achieved through several

established synthetic routes for the formation of C-N bonds with aryl halides. The most

common approaches involve nucleophilic aromatic substitution or transition-metal-catalyzed

cross-coupling reactions. Below are detailed experimental protocols for plausible synthetic

pathways.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for

the formation of carbon-nitrogen bonds. This method is highly versatile and tolerant of a wide

range of functional groups.

Reaction Scheme:
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Caption: General scheme for the synthesis of 6-(1-Piperidinyl)-3-pyridinamine via Buchwald-

Hartwig amination.

Experimental Protocol (General):

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), add a

palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g.,

XPhos, SPhos, or BINAP).

Reaction Setup: To the flask, add the 6-halopyridin-3-amine (e.g., 6-bromopyridin-3-amine),

piperidine, and a base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃).

Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane.

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-

120 °C) and stir for the required time (monitored by TLC or LC-MS).

Work-up and Purification: After the reaction is complete, cool the mixture to room

temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water

and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure. The crude product is then purified by column chromatography on silica

gel.
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Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds.

While it often requires harsher conditions than the Buchwald-Hartwig amination, it can be an

effective alternative.

Reaction Scheme:
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Caption: General scheme for the synthesis of 6-(1-Piperidinyl)-3-pyridinamine via Ullmann

condensation.

Experimental Protocol (General):

Reaction Setup: In a sealed tube, combine the 6-halopyridin-3-amine (preferably 6-

iodopyridin-3-amine), piperidine, a copper catalyst (e.g., CuI, Cu₂O, or copper powder), and

a base (e.g., K₂CO₃ or K₃PO₄).

Solvent Addition: Add a high-boiling polar solvent such as DMF, NMP, or pyridine.

Reaction Conditions: Heat the mixture to a high temperature (typically 120-200 °C) for an

extended period.

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and

extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

The crude product is purified by chromatography or recrystallization.
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Spectroscopic Data
While specific experimental spectra for 6-(1-Piperidinyl)-3-pyridinamine are not readily

available in the public domain, the expected spectral characteristics can be predicted based on

its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on

the pyridine ring and the piperidine ring. The aromatic protons on the pyridine ring will appear

in the downfield region (typically δ 6.5-8.5 ppm). The protons of the piperidine ring will

appear in the upfield region, with the protons alpha to the nitrogen being the most deshielded

(typically δ 3.0-3.5 ppm) and the other methylene protons appearing at higher field (typically

δ 1.5-1.8 ppm). The amine protons (NH₂) will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show signals for the six carbons of the pyridine ring

and the five carbons of the piperidine ring. The aromatic carbons will resonate in the

downfield region (typically δ 100-160 ppm). The carbons of the piperidine ring will appear in

the upfield region, with the carbons alpha to the nitrogen appearing around δ 40-50 ppm and

the other carbons at higher field.

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in

the molecule.
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Functional Group Expected Absorption Range (cm⁻¹)

N-H stretch (amine) 3500-3300 (two bands for primary amine)

C-H stretch (aromatic) 3100-3000

C-H stretch (aliphatic) 3000-2850

C=N, C=C stretch (aromatic ring) 1600-1450

N-H bend (amine) 1650-1580

C-N stretch (aromatic amine) 1335-1250

C-N stretch (aliphatic amine) 1250-1020

Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 177. Fragmentation

patterns would likely involve the loss of fragments from the piperidine ring and cleavage of the

C-N bond connecting the two rings.

Applications in Drug Discovery and Development
The 6-(1-Piperidinyl)-3-pyridinamine scaffold is a promising starting point for the

development of novel therapeutic agents due to the established biological importance of both

pyridine and piperidine moieties.

Potential as Kinase Inhibitors
Pyridine derivatives are known to be effective kinase inhibitors. The phosphatidylinositol 3-

kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival,

and its dysregulation is implicated in many cancers. Several studies have shown that pyridine-

containing compounds can act as potent and selective inhibitors of PI3K isoforms.[2][3][4] The

nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, interacting with key

residues in the ATP-binding pocket of kinases.

PI3K/AKT/mTOR Signaling Pathway
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The PI3K/AKT/mTOR pathway is a key signaling cascade that is often hyperactivated in

cancer. Small molecule inhibitors targeting components of this pathway are of great interest in

oncology.
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Click to download full resolution via product page

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by 6-(1-Piperidinyl)-3-
pyridinamine derivatives.

The 6-(1-Piperidinyl)-3-pyridinamine scaffold could be modified to develop potent and

selective inhibitors of PI3K, thereby blocking the downstream signaling cascade and inducing

apoptosis or inhibiting the proliferation of cancer cells.

Conclusion
6-(1-Piperidinyl)-3-pyridinamine is a valuable chemical entity with significant potential for the

development of novel therapeutics. Its synthesis can be achieved through well-established

methodologies such as the Buchwald-Hartwig amination and Ullmann condensation. The

structural features of this compound make it a promising candidate for targeting various

biological pathways, particularly kinase signaling cascades like the PI3K/AKT/mTOR pathway.

Further research into the synthesis of derivatives and comprehensive biological evaluation is

warranted to fully explore the therapeutic potential of this scaffold. This guide provides a

foundational resource for researchers and scientists to initiate and advance their investigations

into this promising class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. ["6-(1-Piperidinyl)-3-pyridinamine" CAS number and
molecular formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278495#6-1-piperidinyl-3-pyridinamine-cas-number-
and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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